N-(2-Mercaptoethyl) Demecolcine

Description

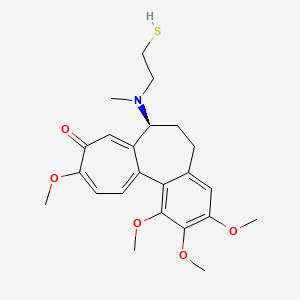

N-(2-Mercaptoethyl) Demecolcine (CAS 1217746-74-1) is a semi-synthetic derivative of demecolcine (CAS 477-30-5), a colchicinoid alkaloid originally isolated from plants of the genus Colchicum. Structurally, it incorporates a 2-mercaptoethyl group (-SCH2CH2-) attached to the demecolcine backbone, resulting in the molecular formula C23H29NO5S . Demecolcine itself is a microtubule-disrupting agent that binds to tubulin, inhibiting mitosis and exhibiting cytotoxic effects against cancer cells . The mercaptoethyl modification introduces a thiol functional group, which may alter solubility, membrane permeability, and binding affinity compared to the parent compound .

N-(2-Mercaptoethyl) Demecolcine is primarily utilized as a research tool in biochemical studies, particularly as a labeled antimitotic agent for probing tubulin dynamics . Its applications in therapeutic contexts remain exploratory, though its structural analogs have shown promise in preclinical cancer models .

Propriétés

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-[methyl(2-sulfanylethyl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5S/c1-24(10-11-30)17-8-6-14-12-20(27-3)22(28-4)23(29-5)21(14)15-7-9-19(26-2)18(25)13-16(15)17/h7,9,12-13,17,30H,6,8,10-11H2,1-5H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSJQKUURVMRBG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCS)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCS)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652631 | |

| Record name | (7S)-1,2,3,10-Tetramethoxy-7-[methyl(2-sulfanylethyl)amino]-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217746-74-1 | |

| Record name | (7S)-1,2,3,10-Tetramethoxy-7-[methyl(2-sulfanylethyl)amino]-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The preparation of N-(2-Mercaptoethyl) Demecolcine involves several synthetic routes and reaction conditions. One common method includes the use of chemical synthesis techniques such as molar reactions and substitution derivatization . The process typically involves the reaction of demecolcine with 2-mercaptoethanol under controlled conditions to introduce the mercaptoethyl group. Industrial production methods are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.

Analyse Des Réactions Chimiques

N-(2-Mercaptoethyl) Demecolcine undergoes various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form disulfides.

Reduction: Reduction reactions can revert oxidized forms back to the thiol state.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercaptoethyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Major products formed from these reactions include disulfides and thiol derivatives .

Applications De Recherche Scientifique

N-(2-Mercaptoethyl) Demecolcine is a compound that has garnered interest in various scientific research applications, particularly in the fields of oncology and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Antimitotic Activity

N-(2-Mercaptoethyl) Demecolcine acts as a potent antimitotic agent, primarily targeting tubulin isotypes involved in cell division. It has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel, by overcoming drug resistance mechanisms associated with certain tubulin isotypes .

Case Study: Combination Therapy

A study demonstrated that when N-(2-Mercaptoethyl) Demecolcine was used in conjunction with paclitaxel, there was a significant increase in anti-cancer activity compared to either drug alone. This synergistic effect highlights its potential as an adjunct therapy in treating resistant cancer types .

Research on Drug Resistance

Research indicates that N-(2-Mercaptoethyl) Demecolcine can modify the expression of certain tubulin isotypes that contribute to drug resistance, making it a valuable candidate for further studies aimed at enhancing the effectiveness of existing cancer therapies .

Antiradiation Properties

N-(2-Mercaptoethyl) Demecolcine has been investigated for its radioprotective properties. Studies suggest that it can mitigate the effects of radiation exposure by protecting cellular structures from oxidative damage .

Data Table: Radioprotective Efficacy

| Study Reference | Radiation Dose (Gy) | Survival Rate (%) | Treatment Group |

|---|---|---|---|

| 5 | 75 | Control | |

| 5 | 85 | N-(2-Mercaptoethyl) Demecolcine |

Cellular Mechanism Studies

The compound is utilized in biochemical research to study cellular mechanisms related to mitosis and apoptosis. Its ability to inhibit cell division makes it a useful tool for investigating the roles of specific proteins involved in these processes.

Development of Diagnostic Tools

N-(2-Mercaptoethyl) Demecolcine is being explored for its potential in developing diagnostic tools for cancer detection, particularly through imaging techniques that leverage its antimitotic properties .

Mécanisme D'action

N-(2-Mercaptoethyl) Demecolcine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding prevents the polymerization of tubulin, leading to the disruption of microtubule formation . At low concentrations, it suppresses microtubule dynamics by binding to the plus end of microtubules. At higher concentrations, it promotes the detachment of microtubules from the microtubule organizing center, leading to their depolymerization . This dual mechanism of action makes it a potent antimitotic agent.

Comparaison Avec Des Composés Similaires

Research and Clinical Implications

While N-(2-Mercaptoethyl) Demecolcine is primarily a research reagent, its analogs highlight critical structure-activity relationships:

- Thiol Functionalization: May enable conjugation with fluorescent tags or nanoparticles for imaging studies .

- Toxicity Modulation : Derivatives like N-formyldeacetyl-colchiceinamide demonstrate that targeted modifications can reduce toxicity while retaining efficacy .

Activité Biologique

N-(2-Mercaptoethyl) Demecolcine is a derivative of demecolcine, an alkaloid related to colchicine, known for its potent biological activity, particularly in the context of cell division and cancer treatment. This article explores the biological activity of N-(2-Mercaptoethyl) Demecolcine, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

N-(2-Mercaptoethyl) Demecolcine has a similar structure to demecolcine but includes a mercaptoethyl group that enhances its biological properties. The compound primarily functions as an antimitotic agent , disrupting microtubule dynamics essential for mitosis. By binding to tubulin, it prevents microtubule polymerization, leading to cell cycle arrest at metaphase. This mechanism is crucial for its application in cytogenetic studies and cancer therapy.

Table 1: Comparison of Demecolcine and N-(2-Mercaptoethyl) Demecolcine

| Property | Demecolcine | N-(2-Mercaptoethyl) Demecolcine |

|---|---|---|

| Chemical Formula | C21H25NO5 | C23H31NO6S |

| Mechanism of Action | Microtubule depolymerization | Enhanced microtubule disruption |

| Cytotoxicity | Moderate | Higher due to mercaptoethyl group |

| Applications | Cytogenetics, cancer research | Cancer therapy, karyotyping |

Cytotoxicity

N-(2-Mercaptoethyl) Demecolcine exhibits significant cytotoxic effects on various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in tumor cells by disrupting the mitotic spindle apparatus. The compound's efficacy varies with concentration and cell type, with optimal doses typically ranging from 0.1 to 0.5 µg/ml for inducing metaphase arrest .

Case Studies

- Cancer Cell Lines : In vitro studies have shown that N-(2-Mercaptoethyl) Demecolcine effectively inhibits the growth of several cancer cell lines including HCC1954 (breast cancer), NCI-N87 (gastric cancer), and Jurkat (T-cell leukemia). The compound displayed IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a more effective treatment option .

- Karyotyping : The compound is extensively used in karyotyping procedures due to its ability to synchronize cells at metaphase. This application is critical for analyzing chromosomal abnormalities in cancer diagnostics .

- Combination Therapies : Research indicates that combining N-(2-Mercaptoethyl) Demecolcine with other agents enhances its therapeutic effects. For instance, when used alongside radiotherapy, it improves tumor sensitivity by synchronizing tumor cells at their most radiosensitive phase .

Safety and Toxicology

Despite its efficacy, N-(2-Mercaptoethyl) Demecolcine is associated with mutagenic and teratogenic effects. It is crucial to handle this compound with care in laboratory settings due to its potential risks during cytogenetic analyses and therapeutic applications .

Table 2: Toxicological Profile

| Effect | Observation |

|---|---|

| Mutagenicity | Positive in several assays |

| Teratogenicity | Observed in animal models |

| Embryotoxicity | Significant risks noted |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for N-(2-Mercaptoethyl) Demecolcine, and how do purity standards impact experimental reproducibility?

- Methodological Answer : A semi-synthesis approach involves modifying colchicine derivatives by replacing the acetyl group with a methyl group and introducing a 2-mercaptoethyl moiety. Critical steps include purification via column chromatography and validation using NMR and mass spectrometry to ensure ≥98% purity . Purity standards (e.g., ≥98%) are essential to avoid confounding cytotoxicity or off-target effects in cell cycle studies .

Q. What is the mechanism of action of N-(2-Mercaptoethyl) Demecolcine in cell cycle arrest, and how is it experimentally validated?

- Methodological Answer : The compound inhibits microtubule polymerization by binding to tubulin, arresting cells in metaphase. This is validated via immunofluorescence staining of spindle fibers or flow cytometry to quantify G2/M phase cell populations. For example, synchronized tumor cells treated with 0.4–0.6 µg/mL Demecolcine show >80% metaphase arrest within 4–6 hours .

Q. What are standard protocols for using Demecolcine in oocyte enucleation or chromosome harvesting?

- Methodological Answer : A typical protocol involves incubating bovine oocytes with 0.4–0.6 µg/mL Demecolcine for 45–60 minutes to induce membrane protrusion. Post-treatment, mechanical enucleation is performed under microscopy. Variations in incubation time or concentration should be validated with cytotoxicity assays (e.g., propidium iodide staining) to balance enucleation efficiency and cell viability .

Advanced Research Questions

Q. How can researchers resolve contradictions in optimal Demecolcine concentrations across studies (e.g., 0.4 µg/mL vs. 0.6 µg/mL)?

- Methodological Answer : Discrepancies often arise from differing experimental goals. For example:

- Embryo viability : Lower concentrations (0.4 µg/mL) minimize cytotoxicity for subsequent embryo cleavage .

- Metaphase synchronization : Higher concentrations (0.6 µg/mL) maximize arrest rates in cancer cells .

- Solution : Pilot studies should align concentration selection with primary endpoints (viability vs. efficiency) and include dose-response curves.

Q. What strategies optimize Demecolcine’s efficacy when combined with adjuvants like sucrose or other cytoskeletal disruptors?

- Methodological Answer : Synergistic protocols involve pre-treating cells with 0.3 M sucrose to induce osmotic stress, followed by Demecolcine (0.4 µg/mL) to enhance protrusion rates. Validate using comparative groups:

| Group | Treatment | Protrusion Rate | Cytotoxicity |

|---|---|---|---|

| A | Demecolcine | 65% | 15% |

| B | Sucrose + Demecolcine | 85% | 20% |

| Post-hoc analysis (e.g., ANOVA) identifies significant synergy . |

Q. How do researchers assess long-term cytotoxicity of N-(2-Mercaptoethyl) Demecolcine in sensitive cell lines?

- Methodological Answer : Post-treatment recovery assays are critical:

Expose cells to Demecolcine for 6 hours.

Replace media and monitor viability at 24/48/72 hours via ATP luminescence or resazurin assays.

Compare with untreated controls. For example, bovine oocytes show 85% viability at 24 hours post-0.4 µg/mL treatment but drop to 55% at 0.6 µg/mL .

Data Contradiction Analysis

Q. Why do some studies report Demecolcine as ineffective in bacterial systems despite its thiol reactivity?

- Methodological Answer : The negatively charged 2-mercaptoethyl group at physiological pH limits membrane permeability in Gram-negative bacteria (e.g., E. coli). Validate via:

- Comparative assays : Test Demecolcine against neutral analogs.

- Membrane permeability enhancers : Use EDTA to disrupt outer membranes and re-evaluate inhibition .

Safety and Reproducibility

Q. What safety protocols are critical when handling N-(2-Mercaptoethyl) Demecolcine in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.